

"Bis(4-methoxyphenyl)phosphine oxide" CAS number 15754-51-5 properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Bis(4-methoxyphenyl)phosphine oxide*

Cat. No.: B169279

[Get Quote](#)

An In-depth Technical Guide to **Bis(4-methoxyphenyl)phosphine oxide** (CAS: 15754-51-5)

Authored by: Gemini, Senior Application Scientist Abstract

This technical guide provides a comprehensive overview of **Bis(4-methoxyphenyl)phosphine oxide**, CAS Number 15754-51-5. It is intended for researchers, chemists, and professionals in drug development and materials science who utilize organophosphorus compounds. This document delves into the core physicochemical properties, detailed spectral data for characterization, a validated synthesis protocol with mechanistic insights, and a review of its key applications as a versatile precursor and intermediate in modern organic synthesis. Safety and handling protocols are also outlined to ensure its proper use in a laboratory setting.

Introduction and Significance

Bis(4-methoxyphenyl)phosphine oxide, also known as Di-p-Anisylphosphine Oxide, is a symmetric secondary phosphine oxide that has garnered significant interest in the field of synthetic chemistry.^[1] As a pentavalent phosphorus compound, it serves as a stable, crystalline solid that is significantly more resistant to air oxidation compared to its trivalent phosphine counterpart. This stability makes it an excellent precursor for the synthesis of valuable phosphine ligands, which are indispensable in transition-metal catalysis.^[2] Its utility extends to its role as a key building block in C-P bond formation reactions and as a nucleophilic

component in various coupling chemistries.[3][4][5] The electron-donating methoxy groups on the phenyl rings modulate the electronic properties of the phosphorus center, influencing the reactivity and catalytic activity of its derivatives.

Physicochemical and Spectroscopic Profile

Accurate characterization is fundamental to the successful application of any chemical reagent. The key properties of **Bis(4-methoxyphenyl)phosphine oxide** are summarized below.

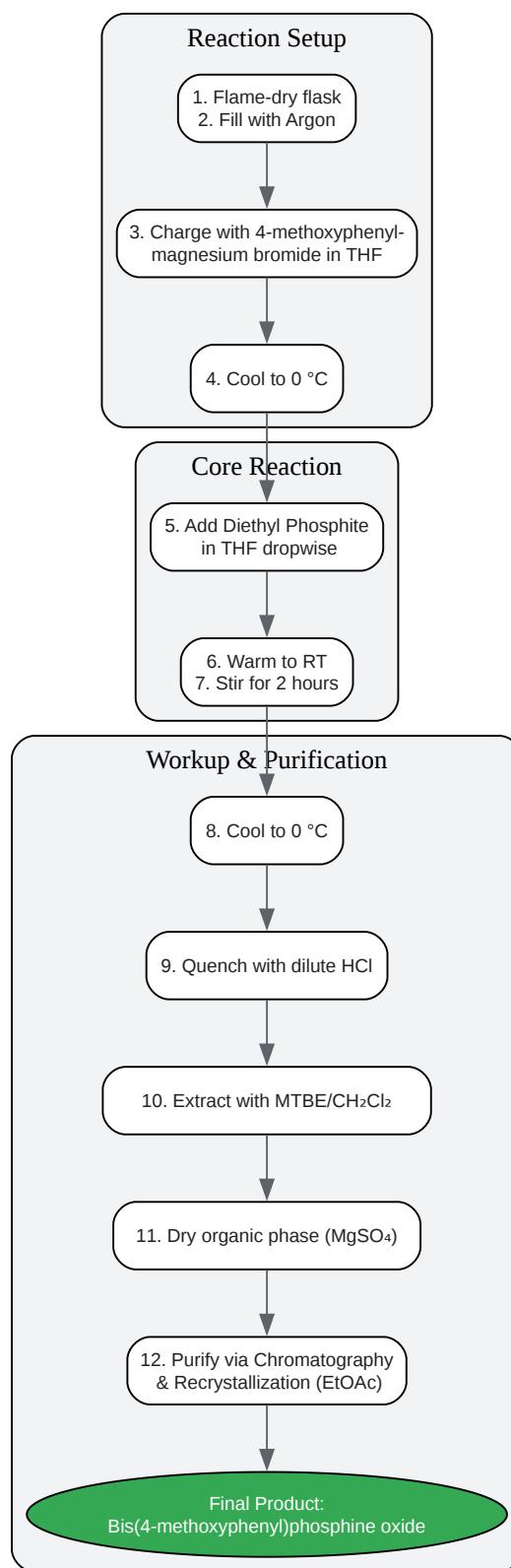
Core Properties

Property	Value	Reference(s)
CAS Number	15754-51-5	[1]
IUPAC Name	bis(4-methoxyphenyl)phosphine oxide	
Synonyms	Di-p-Anisylphosphine Oxide	[1]
Molecular Formula	C ₁₄ H ₁₅ O ₃ P	[6]
Molecular Weight	262.25 g/mol	
Appearance	White to light yellow crystalline powder	[1]
Melting Point	124-125 °C	[1][7]
Purity	Typically ≥98.0% (HPLC, qNMR)	[1]
Storage Conditions	Store under inert atmosphere at 2-8°C	
InChI Key	WILMTQKUPOOLFE-UHFFFAOYSA-N	

Spectroscopic Data for Characterization

The following spectral data are representative for the verification of the compound's structure and purity.

Technique	Parameters & Representative Values	Reference(s)
¹ H NMR	(400 MHz, CDCl ₃) δ: 8.01 (d, ¹ J _{HP} = 473 Hz, 1H, P-H), 7.60 (dd, J = 13.8, 8.2 Hz, 4H, Ar-H), 6.97 (dd, J = 7.8, 2.4 Hz, 4H, Ar-H), 3.83 (s, 6H, OCH ₃)	[8]
³¹ P NMR	(162 MHz, CDCl ₃) δ: 21.0 ppm. Note: Other sources report values around 18.9 ppm, which can vary with solvent and concentration.	[8][9]


Synthesis Protocol: Grignard-Mediated Phosphonylation

The most common and reliable method for preparing symmetric secondary phosphine oxides is the reaction of a Grignard reagent with diethyl phosphite.^{[3][8]} This method offers high yields and a straightforward purification process.

Rationale and Mechanism

The synthesis relies on the nucleophilic attack of two equivalents of the Grignard reagent (4-methoxyphenylmagnesium bromide) on the electrophilic phosphorus center of diethyl phosphite. The first equivalent displaces an ethoxy group. A second equivalent attacks again, displacing the second ethoxy group. The reaction is then carefully quenched with a dilute acid, which protonates the intermediate to yield the final phosphine oxide product. The use of an inert atmosphere is critical to prevent the highly reactive Grignard reagent and intermediate phosphorus species from reacting with oxygen or moisture.

Experimental Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **Bis(4-methoxyphenyl)phosphine oxide**.

Step-by-Step Methodology

(Adapted from Hays, H. R., et al.[3][8])

- Preparation: A 100-mL round-bottom flask equipped with a magnetic stir bar and an addition funnel is flame-dried under vacuum and subsequently filled with argon.
- Grignard Reagent: The flask is charged with 33 mL of a 1 M solution of 4-methoxyphenylmagnesium bromide in THF (33 mmol). The solution is cooled to 0 °C in an ice bath.
- Substrate Addition: A solution of diethyl phosphite (1.38 g, 10 mmol) in 10 mL of anhydrous THF is added dropwise via the addition funnel over 10-15 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.
- Reaction: The mixture is allowed to stir at 0 °C for 10 minutes, after which the ice bath is removed. The reaction is stirred for an additional 2 hours at ambient temperature.
- Quenching: The flask is cooled again to 0 °C. 25 mL of 0.1 N HCl (prepared with deoxygenated water) is added dropwise over 20 minutes to quench the reaction.
- Extraction: 25 mL of methyl tert-butyl ether (MTBE) is added, and the mixture is stirred vigorously. The organic layer is separated. The aqueous layer is further extracted with dichloromethane (2 x 30 mL).
- Work-up: The combined organic phases are dried over anhydrous magnesium sulfate (MgSO_4), filtered, and the solvent is removed under reduced pressure (in *vacuo*).
- Purification: The crude material is purified by flash column chromatography on silica gel (eluent: 2% MeOH in CH_2Cl_2). The resulting product is then recrystallized from hot ethyl acetate to yield the pure **Bis(4-methoxyphenyl)phosphine oxide** as a colorless solid (Typical yield: ~92%).[8]

Reactivity and Key Applications

Bis(4-methoxyphenyl)phosphine oxide is a versatile intermediate with several important applications in synthetic chemistry.

Precursor to Chiral and Achiral Phosphine Ligands

The most prominent application is its role as a stable precursor to bis(4-methoxyphenyl)phosphine. The phosphine oxide is readily reduced to the corresponding phosphine using reducing agents like trichlorosilane (HSiCl_3) or phenylsilane.[2][3]

- Reaction: $\text{R}_2\text{P}(\text{O})\text{H} + \text{HSiCl}_3 \rightarrow \text{R}_2\text{PH} + \text{Siloxane byproducts}$
- Significance: The resulting phosphine is a valuable ligand for transition metals (e.g., Palladium, Rhodium, Ruthenium). These metal complexes are active catalysts in a wide array of cross-coupling reactions, hydrogenations, and other transformations.[10] The electron-rich nature of the di-p-anisylphosphino moiety can enhance the catalytic activity in certain reactions, such as Suzuki and Heck couplings.

[Click to download full resolution via product page](#)

Caption: Role as a precursor to phosphine ligands for catalysis.

Participant in C-P Bond Forming Reactions

Secondary phosphine oxides are excellent nucleophiles in palladium-catalyzed cross-coupling reactions for the formation of tertiary phosphine oxides. It can be coupled with aryl triflates or halides to synthesize more complex, unsymmetrical phosphine oxides.[3] These products are valuable in their own right or can be reduced to the corresponding tertiary phosphines.

- Example: It is used in the palladium-catalyzed phosphorylation of (S)-NOBIN triflate to synthesize chiral BINAP-based aminophosphine oxides, which are precursors to important chiral ligands.[3]

- Ruthenium-Catalyzed C-H Phosphorylation: This reagent has been successfully employed in directed C-H functionalization reactions, allowing for the direct installation of the phosphinoyl group onto a C-H bond, bypassing the need for pre-functionalized substrates.[11]

Synthesis of Novel Organophosphorus Compounds

The reactivity of the P-H bond allows for its participation in various addition and multicomponent reactions.

- α -Aminophosphine Oxides: It undergoes a three-component reaction with in-situ generated arynes and formamides to produce α -aminophosphine oxides, which are compounds of interest in medicinal chemistry.[4]
- Phosphinothioates: In the absence of metal catalysts, it can be coupled with sulfinate esters to efficiently produce phosphinothioates, which are another class of valuable organophosphorus compounds.[5]

Safety and Handling

Proper handling is essential to ensure laboratory safety. **Bis(4-methoxyphenyl)phosphine oxide** is an irritant.

Safety Aspect	Information and Recommendations	Reference(s)
GHS Pictogram	GHS07 (Exclamation Mark)	
Signal Word	Warning	[12]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	
Personal Protective Equipment (PPE)	Wear protective gloves (nitrile rubber), safety glasses with side-shields or goggles, and a lab coat.	
Handling	Use only in a well-ventilated area or a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.	[13]
First Aid	If on Skin: Wash with plenty of soap and water.If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.If Inhaled: Remove person to fresh air and keep comfortable for breathing.	
Storage	Store in a tightly closed container in a dry, cool, and well-ventilated place. For long-term stability, store under an inert atmosphere (e.g., Argon) at 2-8°C. [13]	

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Bis(4-methoxyphenyl)phosphine Oxide | 15754-51-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. prepchem.com [prepchem.com]
- 3. mdpi.com [mdpi.com]
- 4. rsc.org [rsc.org]
- 5. Bromide ion promoted practical synthesis of phosphinothioates of sulfinic acid derivatives and H-phosphine oxides - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06351D [pubs.rsc.org]
- 6. 15754-51-5 | Bis(4-methoxyphenyl)phosphine oxide | Aryls | Ambeed.com [ambeed.com]
- 7. 15754-51-5 | CAS DataBase [m.chemicalbook.com]
- 8. Bis(4-methoxyphenyl)phosphine oxide synthesis - chemicalbook [chemicalbook.com]
- 9. pure.mpg.de [pure.mpg.de]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Bis(4-methoxyphenyl)phosphine oxide | 15754-51-5 [amp.chemicalbook.com]
- 13. echemi.com [echemi.com]
- To cite this document: BenchChem. ["Bis(4-methoxyphenyl)phosphine oxide" CAS number 15754-51-5 properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b169279#bis-4-methoxyphenyl-phosphine-oxide-cas-number-15754-51-5-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com